molecular formula C9H11BrO2S B596596 1-Bromo-3-(propylsulfonyl)benzene CAS No. 153435-83-7

1-Bromo-3-(propylsulfonyl)benzene

Cat. No. B596596
M. Wt: 263.149
InChI Key: JSWLMTKGJQIASC-UHFFFAOYSA-N
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Description

1-Bromo-3-(propylsulfonyl)benzene is a chemical compound with the molecular formula C9H11BrO2S. It has a molecular weight of 263.16 . The IUPAC name for this compound is 1-bromo-3-(propylsulfonyl)benzene .


Molecular Structure Analysis

The InChI code for 1-Bromo-3-(propylsulfonyl)benzene is 1S/C9H11BrO2S/c1-2-6-13(11,12)9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

  • Versatile Multi-Coupling Reagent : A study by Auvray, Knochel, and Normant (1988) discusses the use of a compound similar to 1-Bromo-3-(propylsulfonyl)benzene, namely 3-Bromo-2-t-butylsulfonyl propene, as a versatile multi-coupling reagent. This compound reacts with a wide array of nucleophiles and electrophiles, leading to the synthesis of highly functionalized sulfones with potential applications in organic synthesis (Auvray, Knochel, & Normant, 1988).

  • Synthesis of Functionalized Vinyl Sulfones : Another study by Auvray, Knochel, and Normant (1985) further elaborates on the synthetic utility of 3-Bromo-2-(tert-butylsulfonyl)-1-propene, a compound related to 1-Bromo-3-(propylsulfonyl)benzene. This study highlights the use of this compound in synthesizing functionalized vinyl sulfones, which are important intermediates in organic synthesis (Auvray, Knochel, & Normant, 1985).

  • Synthesis of Novel 3-Substituted Indoles : Ghorbani‐Vaghei, Shahbazi, and Toghraei-Semiromi (2014) used a related compound, Poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide), as an efficient catalyst for the one-pot synthesis of 3-substituted indoles. This demonstrates the potential use of 1-Bromo-3-(propylsulfonyl)benzene in catalyzing important organic reactions (Ghorbani‐Vaghei, Shahbazi, & Toghraei-Semiromi, 2014).

  • Organometallic Synthesis Applications : A study by Muzalevskiy et al. (2009) on 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes, which are structurally similar to 1-Bromo-3-(propylsulfonyl)benzene, discusses their application in Diels-Alder Reactions for the synthesis of ortho-CF2Br-Substituted Biaryls. This indicates potential applications in organometallic synthesis (Muzalevskiy et al., 2009).

  • Molecular Building Block Precursors : Casado and Stobart (2000) explored the use of 1-bromo-4-(prop-2-enyl)benzene, a related compound, as a molecular building block precursor in the synthesis of modified carbosilane dendrimers. This research highlights the potential of 1-Bromo-3-(propylsulfonyl)benzene in dendrimer synthesis (Casado & Stobart, 2000).

Safety And Hazards

The safety data sheet for 1-Bromo-3-(propylsulfonyl)benzene indicates that it is a flammable liquid and vapor. It can cause skin irritation and is toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-bromo-3-propylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-2-6-13(11,12)9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWLMTKGJQIASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717790
Record name 1-Bromo-3-(propane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(propylsulfonyl)benzene

CAS RN

153435-83-7
Record name 1-Bromo-3-(propylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153435-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(propane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
S Crosignani, A Prêtre, C Jorand-Lebrun… - Journal of medicinal …, 2011 - ACS Publications
New phenoxyacetic acid antagonists of CRTH2 are described. Following the discovery of a hit compound by a focused screening, high protein binding was identified as its main …
Number of citations: 33 pubs.acs.org

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